molecular formula C8H12N2OS B1289922 2-Amino-5-propylthiophene-3-carboxamide CAS No. 893645-14-2

2-Amino-5-propylthiophene-3-carboxamide

Cat. No. B1289922
CAS RN: 893645-14-2
M. Wt: 184.26 g/mol
InChI Key: SFXHEUYUIMLWKN-UHFFFAOYSA-N
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Description

“2-Amino-5-propylthiophene-3-carboxamide” is a biochemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It contains a total of 24 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-propylthiophene-3-carboxamide” is represented by the SMILES notation: CCCC1=CC(=C(S1)N)C(=O)N . This notation represents the structure of the molecule, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

2-Amino-5-propylthiophene-3-carboxamide: is part of the thiophene derivatives which have been extensively studied for their potential as biologically active compounds. In medicinal chemistry, these compounds are known for their anticancer properties . The structure of thiophene and its analogs allows for the development of advanced compounds that can interact with biological targets, potentially inhibiting the growth of cancer cells.

Anti-inflammatory Applications

Thiophene derivatives, including 2-Amino-5-propylthiophene-3-carboxamide , exhibit significant anti-inflammatory effects . This makes them valuable in the research and development of new anti-inflammatory drugs that could be used to treat various chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives are another area of interest. These compounds can be designed to target specific microbial pathways, offering a promising route for the development of new antimicrobial agents .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules play a crucial role in the advancement of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Corrosion Inhibition

Industrial applications of thiophene derivatives include their use as corrosion inhibitors . The chemical structure of these compounds can provide protection for metals and alloys against corrosion, which is essential for extending the life of industrial machinery and infrastructure.

Anesthetic Applications

Specific thiophene derivatives are utilized in medical applications as anesthetics. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe . This highlights the potential of 2-Amino-5-propylthiophene-3-carboxamide in the development of new anesthetic agents.

Cardiovascular Research: Antihypertensive Effects

Thiophene derivatives have been identified to possess antihypertensive properties, which could be beneficial in the treatment of high blood pressure . Research into the cardiovascular applications of these compounds could lead to new therapies for hypertension.

Atherosclerosis Treatment

The anti-atherosclerotic properties of thiophene derivatives make them candidates for the treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries . By preventing the buildup of plaques in the arteries, these compounds could improve cardiovascular health.

properties

IUPAC Name

2-amino-5-propylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-3-5-4-6(7(9)11)8(10)12-5/h4H,2-3,10H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXHEUYUIMLWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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